3-(2-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, methoxy, and amido groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Bromine: Bromination of the benzofuran core can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation Reaction: The amido group can be introduced through an amidation reaction between the brominated benzofuran and an amine derivative.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions could target the amido or bromine groups, potentially yielding amine or debrominated products.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives or debrominated products.
Substitution: Azido or thioether derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive benzofuran derivatives.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the bromine and methoxy groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide: Similar structure with chlorine instead of bromine.
3-(2-bromobenzamido)-N-(4-hydroxyphenyl)benzofuran-2-carboxamide: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
The unique combination of bromine, methoxy, and amido groups in 3-(2-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be exploited in designing new compounds with improved properties for specific applications.
Properties
IUPAC Name |
3-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c1-29-15-12-10-14(11-13-15)25-23(28)21-20(17-7-3-5-9-19(17)30-21)26-22(27)16-6-2-4-8-18(16)24/h2-13H,1H3,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNMXTAFOVSQIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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